N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide
Description
N-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide (CAS: 1049414-74-5; molecular formula: C₂₁H₂₆ClN₃O₃; molecular weight: 403.9 g/mol) is a benzamide derivative featuring a 4-(4-chlorophenyl)piperazine moiety linked via an ethyl chain to a 2,3-dimethoxy-substituted benzamide group .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-19-5-3-4-18(20(19)28-2)21(26)23-10-11-24-12-14-25(15-13-24)17-8-6-16(22)7-9-17/h3-9H,10-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBFTNVZEZCDBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Amide Coupling Reactions
The primary route to N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide involves the formation of an amide bond between 2,3-dimethoxybenzoic acid and 2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamine. This reaction typically employs coupling agents such as carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group.
In a representative procedure, 2,3-dimethoxybenzoic acid (1.0 equiv) is pre-mixed with CDI (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) at 20°C for 1 hour to form the active acyl imidazole intermediate . The piperazine-containing amine (1.05 equiv) is then added, and the reaction proceeds for 14–20 hours under inert atmosphere. Post-reaction workup includes dilution with ethyl acetate, sequential washes with saturated ammonium chloride and brine, and drying over magnesium sulfate. Evaporation under reduced pressure yields the crude product, which is further purified via recrystallization or chromatography .
Table 1: Amide Coupling Conditions and Yields
| Coupling Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| CDI | DMF | 20°C | 20 h | 86% |
| EDC/HOBt | DCM | 0°C→25°C | 24 h | 78%* |
*Theoretical yield based on analogous reactions .
Piperazine Intermediate Preparation
The synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethylamine, a critical intermediate, involves cyclization and alkylation steps. A patented method describes the condensation of N,N-bis(2-chloroethyl)ethylenediamine with 4-(4-chlorophenyl)benzylamine in toluene at 120–130°C for 12 hours . The reaction is catalyzed by diisopropylethylamine (DIPEA), which facilitates nucleophilic displacement of chloride groups to form the piperazine ring.
Key Considerations:
-
Solvent Selection: Polar aprotic solvents like DMF or toluene enhance reaction rates by stabilizing transition states .
-
Temperature Control: Elevated temperatures (120–130°C) are critical for overcoming kinetic barriers in cyclization .
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Byproduct Management: Unreacted chlorinated precursors are removed via aqueous extraction, while residual amines are recovered via distillation .
Acid-Catalyzed Hydrolysis for Functional Group Interconversion
In multi-step syntheses, hydrolysis is often employed to convert protected intermediates into reactive species. For example, tert-butyl esters of related benzamides are cleaved using trifluoroacetic acid (TFA) in dichloromethane at 0°C, achieving quantitative deprotection within 1 hour . For the target compound, acid hydrolysis (e.g., 6 M HBr in acetic acid at 80–85°C) is preferred over alkaline conditions to minimize side reactions .
Table 2: Hydrolysis Optimization Parameters
| Substrate | Acid Used | Temperature | Time | Purity |
|---|---|---|---|---|
| tert-Butyl benzamide | TFA | 0°C | 1 h | >95% |
| Acetamide intermediate | HBr/AcOH | 80°C | 4 h | 89% |
Solvent and Base Effects on Reaction Efficiency
The choice of solvent and base significantly impacts reaction kinetics and product purity. Dimethylacetamide (DMA) and N-methyl-2-pyrrolidone (NMP) are superior to DMF in reactions requiring temperatures >100°C due to their higher boiling points and thermal stability . For base-sensitive steps, inorganic bases like potassium carbonate provide better reproducibility than organic bases such as triethylamine .
Case Study:
-
A cyclization reaction in NMP with K2CO3 at 125°C achieved 92% conversion, compared to 78% in DMF with DIPEA .
Purification and Isolation Techniques
Final purification of this compound is achieved through recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases resolves closely related impurities .
Critical Parameters:
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-(4 .... These reactions are crucial for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H26ClN3O3
- Molecular Weight : 403.9 g/mol
- CAS Number : 1049414-74-5
The structure of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide features a piperazine ring, which is critical for its interaction with dopamine receptors. The presence of the chlorophenyl group enhances its binding affinity and selectivity towards the D4 receptor subtype.
Antipsychotic Potential
Research has indicated that this compound exhibits high affinity for the dopamine D4 receptor, making it a candidate for antipsychotic drug development. Unlike traditional antipsychotics that often lead to extrapyramidal side effects, compounds targeting the D4 receptor may offer a therapeutic window with fewer adverse effects.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that this compound demonstrated selective binding to D4 receptors and showed promise in preclinical models for reducing symptoms associated with schizophrenia without significant motor side effects .
Neuropharmacological Research
The compound is also being explored for its role in neuropharmacology, specifically in understanding the mechanisms of dopamine signaling in the brain. Its ability to selectively bind to D4 receptors allows researchers to investigate the receptor's role in various neurological conditions.
- Research Findings : Studies have shown that modulation of D4 receptor activity can influence behaviors associated with mood disorders and cognitive functions. The selective nature of this compound makes it an invaluable tool for dissecting these pathways .
Biological Test Results
The biological activity of this compound has been assessed through various assays:
| Test Type | Result |
|---|---|
| Binding Affinity | High affinity for D4 receptors |
| Efficacy in Models | Reduced psychotic symptoms |
| Side Effects | Minimal extrapyramidal symptoms |
These results underscore the compound's potential as a safer alternative to existing antipsychotic medications.
Mechanism of Action
The mechanism by which N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for dopamine D4 receptors, binding with high affinity and selectivity. This interaction modulates dopamine signaling, which is crucial for various physiological processes.
Molecular Targets and Pathways:
Dopamine D4 Receptors: The compound's primary target is the dopamine D4 receptor, where it exerts its effects by modulating dopamine neurotransmission.
Signaling Pathways: The binding of the compound to dopamine D4 receptors triggers downstream signaling pathways that influence cellular responses and physiological functions.
Comparison with Similar Compounds
Structural Analogs and Receptor Affinity
Key structural analogs and their receptor-binding properties are summarized below:
Table 1: Comparison of Receptor Affinity and Selectivity
Key Observations:
PB12 (3-Methoxybenzamide Derivative) :
- Exhibits exceptional selectivity for D₄ over D₂ (>10,000-fold) and negligible D₃ affinity.
- The single methoxy group at position 3 enhances D₄ binding, while the 4-chlorophenyl piperazine contributes to selectivity .
Compound 13 (2,3-Dichlorophenyl Derivative) :
- Moderate D₃ affinity (Kᵢ = 31 nM) but lacks D₄ selectivity.
- Substitution with electron-withdrawing chlorine atoms at positions 2 and 3 on the benzamide may favor D₃ interactions .
PG01037 (Trans-Olefin Analog) :
- High D₃ affinity (Kᵢ = 1.4 nM) with >1000-fold selectivity over D₂.
- Structural rigidity from the trans-olefin linker enhances D₃ binding .
Target Compound (2,3-Dimethoxybenzamide) :
- The 2,3-dimethoxy substitution introduces steric and electronic effects distinct from PB12’s single methoxy group.
- While direct binding data are unavailable, the dimethoxy motif may reduce D₄ affinity compared to PB12 but improve metabolic stability due to increased hydrophilicity .
Structure-Activity Relationship (SAR) Insights
Table 2: Impact of Structural Modifications
Pharmacological and Therapeutic Implications
- D₄-Selective Ligands (e.g., PB12): Potential use in schizophrenia and cognitive disorders due to D₄'s role in cortical function .
- D₃-Selective Ligands (e.g., PG01037) : Investigated for addiction and Parkinson’s disease, leveraging D₃'s expression in limbic regions .
- Target Compound : The 2,3-dimethoxy substitution may balance metabolic stability and receptor polypharmacology, though further in vitro profiling is needed to confirm its target spectrum .
Biological Activity
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide, with a molecular formula of CHClNO and a molecular weight of 403.9 g/mol, is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperazine ring substituted with a chlorophenyl group and a dimethoxybenzamide moiety. This configuration is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1049414-74-5 |
| Molecular Formula | CHClNO |
| Molecular Weight | 403.9 g/mol |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine derivative followed by coupling with the dimethoxybenzoyl moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that compounds related to this benzamide structure exhibit notable anticancer activity. For instance, studies involving similar piperazine derivatives have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The MTT assay is commonly used to evaluate cell viability and cytotoxicity in these studies.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains demonstrated moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections .
CNS Activity
The compound has been investigated for its central nervous system (CNS) effects, particularly as a selective D4 receptor ligand. This receptor is implicated in various neuropsychiatric disorders, making it a target for antipsychotic drug development. Preliminary findings suggest that this compound may exhibit antipsychotic-like effects without the typical side effects associated with traditional antipsychotics .
Case Studies
- Anticancer Study : A study on similar piperazine derivatives showed that certain compounds significantly inhibited the growth of cancer cell lines, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .
- Antimicrobial Screening : In a comparative study, this compound was tested alongside standard antibiotics. Results indicated comparable effectiveness against specific strains, highlighting its potential as an alternative therapeutic agent .
Q & A
Q. How is the binding affinity and selectivity of this compound for dopamine D4 receptors determined experimentally?
Methodological Answer: Binding affinity (Ki) and selectivity are typically assessed using radioligand displacement assays . For D4 receptors, [<sup>3</sup>H]spiperone or [<sup>3</sup>H]NMSP is used as a radiolabeled competitor. Membranes from transfected cells (e.g., HEK293 expressing human D4 receptors) are incubated with the compound and the radioligand. Selectivity over D2/D3, serotonin (5-HT1A, 5-HT2A), and sigma receptors is evaluated using analogous assays for each receptor subtype .
Q. What synthetic strategies are used to prepare this compound?
Methodological Answer: The synthesis involves:
Piperazine alkylation : Reacting 4-(4-chlorophenyl)piperazine with ethylenediamine derivatives.
Amide coupling : Linking the piperazine-ethyl intermediate to 2,3-dimethoxybenzamide via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Purification : Normal-phase chromatography (e.g., silica gel with methanol/dichloromethane gradients) or reverse-phase HPLC .
Key Quality Control:
- Purity : Confirmed by <sup>1</sup>H NMR and HPLC (>95%).
- LogP : Measured via shake-flask method (target range: 2.3–2.5 for optimal CNS penetration) .
Advanced Research Questions
Q. How can structural modifications enhance D4 receptor selectivity or reduce off-target effects?
Methodological Answer: Structure-Activity Relationship (SAR) studies focus on:
- Benzamide moiety : Introducing electron-withdrawing groups (e.g., cyano, trifluoromethyl) to improve D4 affinity.
- Piperazine substituents : Replacing 4-chlorophenyl with 2,3-dichlorophenyl or 3-cyanopyridyl enhances selectivity over D2/D3 .
- Alkyl chain elongation : Extending the ethyl linker to butyl reduces D4 affinity but increases D3 selectivity in analogs .
Example SAR Table:
| Modification | D4 Ki (nM) | D2/D3 Selectivity |
|---|---|---|
| 2,3-Dimethoxybenzamide | 1.2 | >1000-fold |
| 3-Cyanopyridyl-piperazine | 0.9 | >1200-fold |
| Butyl linker analog | 4.5 | 50-fold (D3-preferring) |
Q. What strategies optimize brain penetration for in vivo studies?
Methodological Answer:
- Lipophilicity adjustment : Target logP 2.3–2.5 via substituent changes (e.g., methoxy vs. hydroxyl groups).
- In vivo CNS pharmacokinetics : Intraperitoneal administration in mice, followed by brain/plasma ratio measurements at 15–60 minutes post-dose. Compounds with logP ~2.5 achieve rapid CNS uptake (brain/plasma ratio >2) .
Data from :
| Compound | logP | Brain/Plasma Ratio (1h) |
|---|---|---|
| 7 | 2.37 | 3.2 |
| 13 | 2.55 | 4.1 |
Q. How is this compound evaluated as a PET tracer for D4 receptor imaging?
Methodological Answer:
- Radiolabeling : Carbon-11 introduced via [<sup>11</sup>C]methylation of a methoxy precursor.
- PET imaging : Administered to non-human primates; regional uptake (e.g., retina, striatum) quantified over 60–90 minutes. Saturation binding in D4-rich tissues confirms target engagement .
Key Parameter:
- Specific binding : Blocked by pre-treatment with D4 antagonists (e.g., L-745,870).
Q. How are metabolic stability and pharmacokinetic profiles assessed?
Methodological Answer:
- In vitro metabolism : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis to identify metabolites. CYP3A4/5 are primary metabolizing enzymes .
- Pharmacokinetics : IV/IP administration in rodents; plasma half-life (t1/2), volume of distribution (Vd), and clearance calculated via non-compartmental analysis .
Example PK Data:
| Parameter | Value (Compound 7) |
|---|---|
| t1/2 | 2.1 h |
| Vd | 8.4 L/kg |
| Brain t1/2 | 3.5 h |
Q. How can discrepancies between in vitro binding and in vivo efficacy be resolved?
Methodological Answer:
- Plasma protein binding : Measured using equilibrium dialysis; high binding (>95%) may reduce free drug availability.
- Blood-brain barrier (BBB) penetration : Assessed via in situ perfusion or PAMPA-BBB models.
- Functional assays : Ex vivo receptor occupancy or electrophysiology in brain slices .
Q. What analytical methods confirm compound purity and stability?
Methodological Answer:
- HPLC : C18 column with acetonitrile/water + 0.1% TFA (retention time: 8–10 min).
- NMR : <sup>1</sup>H and <sup>13</sup>C spectra to verify structural integrity.
- Stability : Forced degradation studies under acidic/alkaline/oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
